2,2-Dimethyl-5-hexenoic acid

Descripción

Significance and Research Context of Branched Unsaturated Carboxylic Acids

Branched unsaturated carboxylic acids are a class of organic molecules that hold considerable importance in various scientific fields. Their unique structural features, which include a carbon chain with one or more branches and at least one carbon-carbon double bond, give rise to a diverse range of chemical and physical properties.

These compounds are of interest for several key reasons:

Diverse Applications : Branched-chain fatty acids are utilized in numerous applications, including lubricants, cosmetics, softeners, and defoamers. aocs.org

Biological Activity : Many naturally occurring branched unsaturated carboxylic acids and their derivatives exhibit significant biological activities. For instance, they can serve as intermediates in the synthesis of biologically active compounds. rsc.org Recent research has also explored the microbial defluorination of certain branched and unsaturated fluorinated carboxylic acids, highlighting their role in the environmental fate of per- and polyfluoroalkyl substances (PFAS) and suggesting potential bioremediation strategies. nih.gov

Synthetic Versatility : The presence of both a carboxylic acid group and a double bond allows for a wide array of chemical modifications. This makes them valuable building blocks in organic synthesis for creating more complex molecules. ontosight.ai For example, new oleochemicals like alkyl-branched fatty acids and esters can be synthesized through electrophilic addition reactions across the C-C double bond. aocs.org

Industrial Relevance : The conversion of shorter-chain carboxylic acids to medium-chain carboxylic acids, which are often branched and unsaturated, is a topic of interest for producing valuable biofuels and other industrial chemicals. taylorandfrancis.com

The study of these acids contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. For example, nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes has been shown to produce branched carboxylic acids, a finding that contrasts with previous methods that yielded linear acids. acs.org

Historical Perspectives on Hexenoic Acid Derivatives in Organic Chemistry

The study of hexenoic acid and its derivatives has a rich history in organic chemistry, dating back to the early investigations of natural products. Carboxylic acids were among the first classes of organic compounds to be studied due to their abundance in nature. uomustansiriyah.edu.iq

Some key historical points include:

Early Discoveries : Many hexenoic acid derivatives were initially isolated from natural sources, and their common names often reflect their origin. uomustansiriyah.edu.iq

Stereoisomerism : The study of hexenoic acid derivatives played a role in understanding stereoisomerism, particularly cis-trans isomerism. uomustansiriyah.edu.iq

Synthesis Development : Over the years, numerous synthetic methods have been developed to create various hexenoic acid derivatives with specific functionalities and stereochemistries. For example, a practical synthesis of hex-5-ynoic acid from cyclohexanone (B45756) has been reported, which is a valuable synthon for biologically active metabolites. researchgate.net

Pheromone Chemistry : Certain hexenoic acid derivatives have been identified as insect pheromones. For instance, 2,4-dimethyl-5-hexanolide and its homologs were identified as volatile substances in the heads of male black garden ants. tandfonline.com

The ongoing research into hexenoic acid derivatives continues to uncover new applications and expand our understanding of their chemical behavior.

Chemical Profile of 2,2-Dimethyl-5-hexenoic Acid

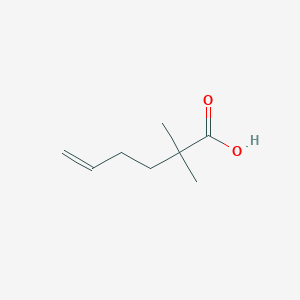

This compound has the chemical formula C8H14O2. localpharmaguide.comacsreagentes.com.br Its structure consists of a six-carbon chain with a carboxylic acid group at one end (C1), two methyl groups attached to the second carbon (C2), and a double bond between the fifth and sixth carbons (C5 and C6).

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 58203-68-2 | localpharmaguide.comarctomsci.com |

| Molecular Formula | C8H14O2 | localpharmaguide.comacsreagentes.com.br |

| Molecular Weight | 142.20 g/mol | acsreagentes.com.br |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic reactions. One common approach involves the alkylation of a suitable precursor. For example, the ethyl ester of this compound can be synthesized. alfa-chemistry.comlabshake.com Another related compound, 2,2-dimethyl-5-hexen-1-ol, can also serve as a precursor. The synthesis of related structures, such as 2,2-dimethylhexanoic acid, often involves esterification processes. chemicalbook.com

Research and Applications

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in various areas of chemical research.

Building Block in Organic Synthesis : Due to its functional groups (a carboxylic acid and a terminal alkene), it can be used as a versatile starting material for the synthesis of more complex molecules. ontosight.ai

Pheromone Research : The structurally related lactones, such as 2,4-dimethyl-5-hexanolide, have been identified as components of insect pheromones, suggesting that derivatives of this compound could have interesting biological activities. tandfonline.com

Materials Science : The presence of both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group makes it a potential candidate for the development of new polymers or surface-active agents. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVXOGESOTATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441969 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58203-68-2 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 5 Hexenoic Acid and Analogs

Stereoselective Synthesis Strategies for Chiral Derivatives of 2,2-Dimethyl-5-hexenoic Acid

The creation of chiral centers, particularly quaternary ones, with high enantiomeric purity is a key focus in modern organic synthesis. For derivatives of this compound, this is crucial for applications where specific stereoisomers are required.

Asymmetric Transformations and Chiral Pool Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. This can be achieved through various methods, including the use of chiral auxiliaries, which are chiral compounds that are temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α,α-disubstituted carboxylic acids, chiral oxazolidinones (Evans' auxiliaries) or Oppolzer's camphorsultam are powerful tools. nih.govnih.gov These auxiliaries control the direction of alkylation, allowing for the diastereoselective formation of the quaternary center. nih.gov

Another powerful strategy is the "chiral pool" approach, which utilizes readily available, naturally occurring chiral molecules as starting materials. escholarship.org Compounds like α-pinene, which already contain a gem-dimethyl motif, can be synthetically modified to produce target molecules. nih.gov For instance, pyrethroids such as cis-cypermethric acid have been used as a starting material to construct complex chiral molecules containing a gem-dimethyl cyclopropane (B1198618) ring. doi.orgaurigeneservices.com This "carbon conservative approach" leverages the existing stereochemistry of the starting material to achieve an enantiospecific synthesis. doi.orgaurigeneservices.com

Catalyst-Mediated Enantioselective Syntheses

Catalyst-mediated enantioselective synthesis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Recent advancements have focused on the catalytic asymmetric alkylation of enolates. nih.gov While challenging for simple carboxylic acid derivatives, methods using copper(I) complexes with chiral ligands like (R)-DTBM-SEGPHOS have been developed for the α-alkylation of 2-acylimidazoles, which serve as carboxylic acid surrogates. nih.gov These reactions can accommodate various electrophiles, including allyl and benzyl (B1604629) bromides. nih.gov

Furthermore, iron-catalyzed direct α-amination of carboxylic acids provides a single-step route to N-Boc-protected α,α-disubstituted α-amino acids, which are structurally related to the target compound. researchgate.net This method is highly stereocontrolled and utilizes a non-toxic, earth-abundant metal catalyst. researchgate.net Similarly, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of molecules with quaternary centers. acs.org For example, chiral primary amines can catalyze the conjugate addition of α,α-disubstituted aldehydes to electrophiles, creating quaternary α-amino aldehydes with high enantioselectivity. acs.org

Functional Group Interconversions and Derivatization Pathways

Once the core structure of this compound or its analog is assembled, further modifications are often necessary to achieve the final target molecule. These transformations involve the manipulation of the carboxylic acid and the terminal alkene.

Carboxylic Acid Functionalization Reactions

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups. Standard transformations include esterification and amidation.

Esterification: Carboxylic acids can be converted to esters under various conditions. For sterically hindered acids like this compound, methods using dried Dowex H+/NaI at elevated temperatures can be effective. acs.org Fluorescent esters can be prepared using reagents like 1-pyrenyldiazomethane (B12527) (PDAM) for analytical purposes. thermofisher.com

Amide Formation: Coupling of the carboxylic acid with amines to form amides is a fundamental reaction in organic synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used in organic solvents to facilitate this transformation. thermofisher.com The combination of 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) is another method for forming amides from organic solvent-soluble carboxylic acids without racemization. thermofisher.com

Reduction: The carboxylic acid can be selectively reduced to the corresponding aldehyde. A combination of a nickel precatalyst, dimethyl dicarbonate (B1257347) as an activator, and a silane (B1218182) reductant can achieve this transformation without over-reduction to the alcohol. acs.org Thexylchloroborane-dimethyl sulfide (B99878) is another reagent that rapidly reduces carboxylic acids to aldehydes in high yields. acs.org

Table 1: Selected Carboxylic Acid Derivatization Reactions

| Derivative | Reagent(s) | Key Features |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., Dowex H+) | Can require elevated temperatures for hindered acids. acs.org |

| Amide | Amine, Coupling Agent (e.g., DCC, DIC) | Widely applicable for synthesis of peptide-like structures. thermofisher.com |

| Aldehyde | Ni catalyst, (MeO)2CO, Silane | Selective reduction without over-reduction to alcohol. acs.org |

Olefin Metathesis and Related Reactions for Alkene Manipulation

The terminal double bond in this compound is a key site for modification. Olefin metathesis, a Nobel prize-winning reaction, is a powerful tool for forming new carbon-carbon double bonds. masterorganicchemistry.com

Cross-Metathesis (CM): This reaction involves the "swapping" of alkylidene groups between two different olefins. masterorganicchemistry.comorganic-chemistry.org By reacting this compound or its esters with another terminal alkene in the presence of a ruthenium catalyst (e.g., Grubbs catalyst), the alkyl chain can be modified. organic-chemistry.orgcaltech.edu The efficiency of CM can be influenced by the nature of the substrates and catalyst. caltech.edu For example, the use of N-heterocyclic carbene (NHC) containing ruthenium catalysts has expanded the scope of this reaction. caltech.edu

Ring-Closing Metathesis (RCM): If a diene substrate is used, RCM can form a cyclic alkene. masterorganicchemistry.com While not directly applicable to this compound itself, derivatives containing a second double bond can undergo RCM to form macrocycles. pnas.org This has been used in the synthesis of complex natural products like the spermidine (B129725) alkaloid isooncinotine. pnas.org

Table 2: Olefin Metathesis Reactions

| Reaction Type | Description | Catalyst Example | Application |

|---|---|---|---|

| Cross-Metathesis | Swaps fragments between two different alkenes. masterorganicchemistry.com | Grubbs' Catalyst | Alkyl chain modification. caltech.edu |

It is important to note that some metathesis reactions can be inhibited by certain functional groups, such as primary and secondary amines, which can coordinate to the metal catalyst. beilstein-journals.org This can often be overcome by protecting the amine as a carbamate (B1207046) or amide, or by converting it to an ammonium (B1175870) salt. beilstein-journals.org

Strategies for Alkyl Chain Extension and Modification

Beyond metathesis, other methods can be employed to modify the alkyl chain of this compound. The terminal alkene can undergo standard alkene reactions such as hydrogenation to form the saturated analog, 2,2-dimethylhexanoic acid. Halogenation followed by substitution or elimination reactions can also introduce further functionality.

Chain extension can be achieved through coupling reactions. For example, the terminal alkene could be converted to an organometallic reagent (e.g., via hydroboration/oxidation followed by conversion to an organozinc or organocopper species) which could then be coupled with an alkyl halide. Alternatively, the carboxylic acid could be reduced to an alcohol, converted to a leaving group (like a tosylate or bromide), and then used in a substitution reaction with a suitable nucleophile to extend the chain.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. These principles focus on the use of renewable resources, the reduction of waste, and the use of less hazardous substances. researchgate.net For the synthesis of specialty chemicals like this compound and its analogs, green chemistry offers innovative pathways that are more sustainable than traditional methods. The focus is on developing processes that are not only efficient but also environmentally benign, often involving biocatalysis and the use of sustainable solvent systems. rsc.org

Enzymatic and Biocatalytic Syntheses

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry due to the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes, which often minimizes the need for protecting groups and reduces the formation of byproducts. acs.org Reactions are typically conducted under mild conditions, such as ambient temperature and pressure and near-neutral pH, which lowers energy consumption. rsc.orgacs.org

While specific research on the enzymatic synthesis of this compound is not extensively documented, the synthesis of structurally similar compounds, such as other substituted carboxylic acids and esters, provides a strong precedent for its feasibility. Lipases, in particular, are widely used enzymes for the synthesis of esters and the resolution of carboxylic acids. acs.org For instance, immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) is a robust and versatile biocatalyst used in the esterification of various acids, including hexanoic acid derivatives. mdpi.commdpi.com

Research into the biocatalytic synthesis of related compounds demonstrates the potential of these methods. For example, the enzymatic esterification of hexanoic acid with various aromatic alcohols has been achieved with conversion yields of over 50% in just two hours using Novozym 435. mdpi.com Similarly, the synthesis of biolubricants like 2-ethylhexyl 2-methylhexanoate has been successfully developed using enzymatic routes in a solvent-free medium, highlighting the industrial applicability of biocatalysis. um.es These examples underscore the potential for developing a highly selective and efficient enzymatic process for producing this compound or its esters.

Table 1: Examples of Biocatalytic Synthesis of Structurally Related Carboxylic Acid Esters

| Product | Enzyme | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| Vanillyl hexanoate | Immobilized Lipase B from Candida antarctica (CALB) | Vanillyl alcohol, Hexanoic acid | Achieved over 50% conversion in 2 hours in tert-butyl methyl ether. | mdpi.com |

| Panthenyl Monohexanoate | Novozym 435 (immobilized CALB) | Panthenol, Hexanoic acid | Selective monoesterification achieved under solvent-free conditions. | acs.org |

| 2-Ethylhexyl 2-methylhexanoate | Lipozyme® 435 (immobilized CALB) | 2-Methylhexanoic acid, 2-Ethylhexanol | High productivity (203.84 kg product/kg biocatalyst) achieved in a solvent-free system. | um.es |

Sustainable Reaction Conditions and Solvent Systems

Sustainable Solvents:

Water: Recognized as a green solvent due to its non-toxicity, non-flammability, and wide availability. mdpi.com It is particularly suitable for many biocatalytic reactions that occur under physiological conditions. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a notable example, behaving as a dense gas with tunable dissolving power. wikipedia.org It is non-toxic, non-flammable, and can be easily removed from the product mixture by depressurization, facilitating product recovery. rsc.org

Ionic Liquids (ILs): These are salts with melting points below 100 °C. They are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.net They can be used in biphasic systems to facilitate catalyst recycling. rsc.org Research has shown excellent synergy between biocatalysts and specific ionic liquids for reactions like the lipophilization of aromatic alcohols. mdpi.com

Bio-based Solvents: Derived from renewable biomass, these solvents offer a more sustainable alternative to petrochemical-based solvents. wiley.com Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from lignocellulosic waste, and γ-Valerolactone (GVL). wikipedia.orgwiley.com

Solvent-Free Systems: Conducting reactions without a solvent (neat conditions) is a highly effective green strategy. This approach maximizes the concentration of reactants, which can lead to faster reaction rates and increased reactor throughput. It also simplifies product purification and eliminates solvent waste. Biocatalytic esterifications are often amenable to solvent-free conditions, particularly when a liquid substrate can also act as the reaction medium. um.esacs.org The synthesis of panthenyl monohexanoate, for instance, was successfully carried out under solvent-free conditions where a eutectic mixture of the substrates was formed. acs.org

Table 2: Overview of Selected Green Solvents and Systems

| Solvent/System | Key Characteristics | Potential Applications in Synthesis | Reference(s) |

|---|---|---|---|

| Water | Non-toxic, non-flammable, widely available, high heat capacity. | Biocatalytic reactions, various organic reactions (e.g., Heck, Suzuki). | researchgate.netmdpi.com |

| Supercritical CO₂ (sc-CO₂) | Non-toxic, easily separable, tunable properties. | Extractions (e.g., decaffeination), polymerization reactions. | rsc.orgwikipedia.org |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable solubility. | Biphasic catalysis, biocatalytic esterification. | rsc.orgmdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, can replace hazardous solvents like THF and dichloromethane. | Organic synthesis, extractions. | wikipedia.orgwiley.com |

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 5 Hexenoic Acid

Reaction Mechanisms of the Terminal Alkene Functionality

The terminal double bond in 2,2-dimethyl-5-hexenoic acid is an electron-rich center, making it susceptible to attack by electrophiles and radicals.

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by an electrophile attacking the pi electrons of the double bond. msu.edu In the case of unsymmetrical alkenes and reagents, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide (X) group attaches to the carbon with more alkyl substituents. libretexts.org

The mechanism proceeds through the formation of a carbocation intermediate. The addition of the electrophile (e.g., H⁺) to the terminal carbon of the double bond in this compound leads to the formation of a more stable secondary carbocation at carbon-5, rather than a less stable primary carbocation at carbon-6. libretexts.org This more stable intermediate is then rapidly attacked by a nucleophile to yield the final product. msu.edu

Table 2: Predicted Products of Electrophilic Addition Reactions

| Reagent | Electrophile | Nucleophile | Intermediate | Final Product |

|---|---|---|---|---|

| HBr | H⁺ | Br⁻ | Secondary carbocation | 5-Bromo-2,2-dimethylhexanoic acid |

| H₂O, H₂SO₄ | H⁺ | H₂O | Secondary carbocation | 5-Hydroxy-2,2-dimethylhexanoic acid |

Free radical reactions can be initiated by thermal or photochemical homolytic bond cleavage. utexas.edu For the 5-hexenoic system, radical addition to the double bond can occur. For instance, the anti-Markovnikov addition of HBr, in the presence of peroxides, proceeds via a radical mechanism, leading to the bromine atom adding to the terminal carbon.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The terminal alkene of this compound could potentially participate in reactions like the ene reaction, which involves the transfer of an allylic hydrogen and a reorganization of bonding electrons. msu.edu

The structure of this compound, with a six-carbon chain containing functional groups at both ends, is well-suited for intramolecular cyclization.

Acid-Catalyzed Lactonization: Under acidic conditions, the terminal alkene can be protonated, forming a secondary carbocation at the 5-position. This electrophilic center can then be attacked by the nucleophilic oxygen of the carboxylic acid group, leading to the formation of a six-membered ring. Subsequent loss of a proton yields a γ-lactone (specifically, a dihydro-4,4,6-trimethyl-2H-pyran-2-one).

Radical Cyclization: The 5-hexenyl radical is a classic substrate for intramolecular radical cyclization. thieme-connect.de If a radical were generated on the carbon chain of a derivative of this compound, it could add to the terminal double bond. The 5-hexenyl radical itself is known to cyclize to form the more stable cyclopentylmethyl radical. utexas.edu This type of transformation is a powerful tool for constructing five-membered rings.

Mechanisms of Branching Effects on Reactivity and Selectivity

The presence of a gem-dimethyl group at the α-position of this compound introduces significant steric and electronic effects that profoundly influence its reactivity and the selectivity of its chemical transformations. These effects are crucial in understanding the outcomes of reactions involving this branched unsaturated carboxylic acid.

Steric and Electronic Influences of Geminal Dimethyl Substitution

The gem-dimethyl group at the C2 position of this compound is a key structural feature that dictates its chemical behavior. This substitution gives rise to the Thorpe-Ingold effect, also known as the gem-dimethyl effect, which has significant consequences for intramolecular reactions. wikipedia.orgchem-station.com

Steric Effects:

The primary steric influence of the gem-dimethyl group is the creation of a sterically congested environment around the carboxylic acid functionality. This steric hindrance can:

Hinder Intermolecular Reactions: The bulky methyl groups can physically obstruct the approach of reagents to the carbonyl carbon and the α-carbon, thereby slowing down intermolecular reactions that require direct access to these sites. chemistrytalk.orgwikipedia.org

Promote Intramolecular Reactions: The Thorpe-Ingold effect suggests that the presence of a gem-dialkyl group favors ring-closing reactions. wikipedia.orglucp.net This is attributed to a decrease in the internal bond angle between the substituents on the α-carbon, which in turn brings the reactive ends of the molecule closer together, thus increasing the probability of cyclization. chem-station.comlucp.net For this compound, this effect would facilitate intramolecular cyclization reactions, such as lactonization, under appropriate conditions. wikipedia.orglucp.net

Electronic Effects:

The electronic influence of the gem-dimethyl group is primarily inductive. Alkyl groups are known to be weakly electron-donating (+I effect). lumenlearning.com In the case of this compound, this has several implications:

Stabilization of Adjacent Carbocations: The electron-donating nature of the methyl groups can stabilize any carbocation that might form at the α-position during a reaction.

Influence on Acidity: The +I effect of the alkyl groups can slightly decrease the acidity of the carboxylic acid by pushing electron density towards the carboxylate group, making the proton less likely to dissociate.

Regioselectivity and Stereoselectivity in Reactions of Branched Unsaturated Acids

The presence of both a double bond and a carboxylic acid functionality, combined with the α-branching, makes the regioselectivity and stereoselectivity of reactions involving this compound a complex and important consideration.

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com In reactions of this compound, the primary sites of reaction are the double bond and the carboxylic acid group.

Additions to the Double Bond: In electrophilic additions to the C=C double bond, the regioselectivity is governed by the stability of the resulting carbocation intermediate. For this compound, addition of an electrophile to the C6 position would generate a secondary carbocation at C5, which is generally more stable than the primary carbocation that would form if the electrophile added to C5. However, the steric bulk of the gem-dimethyl group could potentially influence the approach of the electrophile.

Reactions of the Carboxyl Group: The carboxyl group can undergo various reactions, such as esterification or reduction. The regioselectivity in these cases is inherent to the functional group itself.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions of this compound, stereoselectivity can arise in several ways:

Reactions at the Double Bond: Addition reactions to the double bond can create new stereocenters. The approach of a reagent to the double bond can be influenced by the steric hindrance of the rest of the molecule, potentially leading to the preferential formation of one diastereomer.

Reactions involving the α-Carbon: Although the α-carbon in this compound is not a stereocenter, reactions that proceed through an enol or enolate intermediate can introduce stereoselectivity if a new stereocenter is formed.

The specific outcomes of regioselective and stereoselective reactions are highly dependent on the reaction conditions, the nature of the reagents, and the influence of the gem-dimethyl group. masterorganicchemistry.comnih.gov

Biological and Biomimetic Reaction Mechanisms

While specific studies on the biological roles of this compound are not extensively documented, its structural similarity to naturally occurring branched-chain fatty acids and terpenoids suggests potential involvement in various biological and biomimetic pathways.

Enzymatic Transformations of Unsaturated Fatty Acids

The enzymatic machinery in various organisms is capable of transforming a wide array of fatty acids, including unsaturated and branched-chain variants. nih.govnih.gov

Potential Enzymatic Reactions:

Beta-Oxidation: Fatty acids are typically degraded via the β-oxidation pathway. However, the presence of the gem-dimethyl group at the α-position would block standard β-oxidation. Alternative degradation pathways, possibly involving initial omega-oxidation followed by chain shortening, might be employed by microorganisms.

Double Bond Modification: Enzymes such as isomerases and reductases are known to act on the double bonds of unsaturated fatty acids. pharmaxchange.info It is plausible that enzymes could catalyze the isomerization of the double bond in this compound or its reduction to form 2,2-dimethylhexanoic acid.

Hydroxylation: Cytochrome P450 monooxygenases are capable of hydroxylating fatty acid chains at various positions. This could be a primary step in the metabolism of this compound in some organisms.

The table below summarizes potential enzymatic transformations based on known reactions of similar molecules.

| Enzyme Class | Potential Transformation of this compound |

| Isomerase | Migration of the double bond |

| Reductase | Reduction of the double bond to a single bond |

| Monooxygenase | Hydroxylation of the alkyl chain |

| Lipase (B570770) | Esterification to form esters |

Role in Biosynthetic Pathways of Natural Products

Branched-chain fatty acids and their derivatives are precursors to a variety of natural products. agriculturejournals.cznih.gov The structure of this compound is reminiscent of isoprenoid units, which are the building blocks of terpenoids. nih.gov

Potential Biosynthetic Roles:

Terpenoid Biosynthesis: While not a direct isoprenoid, the carbon skeleton of this compound could potentially be derived from or incorporated into terpenoid biosynthetic pathways in some organisms. nih.govmdpi.com The biosynthesis of terpenoids involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comtandfonline.com

Polyketide Synthesis: Polyketide synthases (PKSs) are enzymes that produce a diverse range of natural products by sequential condensation of short-chain carboxylic acid units. It is conceivable that this compound or a derivative could serve as a starter or extender unit in a polyketide synthesis pathway.

Microbial Conversion Pathways

Microorganisms are known for their remarkable ability to metabolize a vast array of organic compounds, including xenobiotics and structurally complex natural products. jmaps.innih.govresearchgate.net The degradation of branched-chain alkanoic acids has been studied, and it is known that the degree of branching can affect the rate and pathway of biodegradation. nih.govnih.gov

Hypothetical Microbial Degradation Pathway:

Given the blockage of β-oxidation by the gem-dimethyl group, a plausible microbial degradation pathway for this compound could involve the following steps:

Omega-Oxidation: The terminal methyl group (C6) is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, forming 2,2-dimethyladipic acid.

Chain Shortening: The resulting dicarboxylic acid could then be degraded from the unbranched end via β-oxidation.

The table below outlines a hypothetical microbial degradation pathway.

| Step | Intermediate Compound |

| 1 | This compound |

| 2 | 2,2-Dimethyl-5-hexen-1-ol |

| 3 | 2,2-Dimethyl-5-hexenal |

| 4 | 2,2-Dimethyladipic acid |

| 5 | Subsequent β-oxidation products |

The efficiency and prevalence of such a pathway would depend on the specific microbial species and the enzymatic machinery they possess. jmaps.injmaps.in

Advanced Analytical and Spectroscopic Characterization of 2,2 Dimethyl 5 Hexenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,2-dimethyl-5-hexenoic acid. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for each unique proton environment. The gem-dimethyl protons at the C2 position are expected to appear as a singlet, being magnetically equivalent. The methylene (B1212753) protons at C3 and C4 would present as complex multiplets due to spin-spin coupling with each other and with the adjacent vinyl protons. The terminal vinyl protons at C5 and C6 (–CH=CH₂) form a characteristic pattern, typically a complex multiplet, arising from geminal, cis, and trans couplings. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon atom. Key expected resonances include the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the quaternary C2 carbon, the two methylene carbons (C3 and C4), and the two sp² hybridized carbons of the vinyl group (C5 and C6).

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for definitive assignments and conformational analysis.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the C4 methylene protons and the C5 vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. mdpi.comnih.govarxiv.org For this compound, NOESY can help elucidate preferred conformations in solution by identifying through-space interactions, for example, between the dimethyl groups and the methylene chain protons. mdpi.comnih.govarxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| 1 (COOH) | 10.0 - 12.0 | br s | ~180 |

| 2 (C(CH₃)₂) | - | - | ~42 |

| 2 x CH₃ | ~1.2 | s | ~25 |

| 3 (CH₂) | ~2.1 | m | ~38 |

| 4 (CH₂) | ~2.2 | m | ~28 |

| 5 (=CH) | ~5.8 | m | ~138 |

| 6 (=CH₂) | ~5.0 | m | ~115 |

Mass Spectrometry Techniques for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is essential for its identification and for studying reaction pathways. Using energetic ionization methods like Electron Ionization (EI), the molecule fragments in a reproducible manner. rsc.org

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.2 g/mol ). Key fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group. libretexts.org

α-Cleavage: The bond between C2 and C3 can break, but a more prominent fragmentation for carboxylic acids is the cleavage of bonds next to the carbonyl group. libretexts.orgjove.comjove.com This can result in the loss of the hydroxyl radical (•OH), leading to an [M-17]⁺ peak, or the loss of the entire carboxyl group (•COOH), resulting in an [M-45]⁺ peak. libretexts.org

McLafferty Rearrangement: For carboxylic acids with a γ-hydrogen, a characteristic rearrangement can occur, producing a neutral alkene and a radical cation. jove.com In this compound, a γ-hydrogen is present on the C4 carbon, which could lead to a McLafferty rearrangement.

Other Fragmentations: Cleavage of the C4-C5 bond can lead to the loss of an allyl radical (•CH₂CH=CH₂), resulting in a prominent peak at [M-41]⁺. The stability of the resulting cation, often an acylium ion (R-CO⁺), is a driving force for many fragmentation pathways. libretexts.org

During synthesis, MS can be used to monitor the reaction progress by identifying the molecular ions of starting materials, intermediates, and the final product in the reaction mixture over time. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures, separating the components before they enter the mass spectrometer. sciex.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 142 | [M]⁺ | Molecular Ion |

| 125 | [M - OH]⁺ | α-Cleavage |

| 97 | [M - COOH]⁺ | α-Cleavage |

| 101 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 57 | [C(CH₃)₂CH₃]⁺ or [C₄H₉]⁺ | Cleavage at C2-C3 |

Vibrational Spectroscopy (IR, Raman) for Structural and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. uomustansiriyah.edu.iq

C=O Stretch: A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. nih.gov Its exact position can indicate whether the acid is in a dimeric (lower frequency) or monomeric (higher frequency) state.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the stretching of sp³ C-H bonds in the methyl and methylene groups. The stretching of the sp² C-H bonds of the vinyl group will appear just above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹).

C=C Stretch: A medium intensity peak around 1640 cm⁻¹ is characteristic of the C=C double bond stretch of the terminal alkene.

Vinyl C-H Bends: Strong absorptions in the 910-990 cm⁻¹ region are characteristic of the out-of-plane bending vibrations (wags) of the terminal vinyl group (-CH=CH₂).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the C=C double bond stretch is often more intense and sharper in the Raman spectrum compared to the IR spectrum, making it a useful diagnostic tool. The symmetric vibrations of the carbon skeleton are also typically strong in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 2500-3300 | Weak | Strong, Broad |

| sp² C-H stretch | 3010-3095 | Medium | Medium |

| sp³ C-H stretch | 2850-2960 | Strong | Strong |

| C=O stretch | 1700-1725 | Medium | Strong, Sharp |

| C=C stretch | ~1640 | Strong | Medium |

| C-O stretch | 1210-1320 | Weak | Strong |

| =CH₂ wag (OOP) | 910-920 | Weak | Strong |

| =CH wag (OOP) | 985-1000 | Weak | Strong |

Chiroptical Techniques for Enantiomeric Purity Determination

Chiroptical techniques are a class of spectroscopic methods that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light. saschirality.org However, this compound, in its native structure, is an achiral molecule as it does not possess a stereocenter and its mirror image is superimposable on the original molecule. cas.cz Therefore, it does not have enantiomers, and concepts of enantiomeric purity are not applicable.

For the analysis to be relevant, one would need to consider a structurally related chiral analogue or a derivative of this compound where a chiral center has been introduced. If such a chiral analogue existed, the following techniques would be employed to determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying enantiomers. americanpharmaceuticalreview.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee%) can be accurately calculated.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. While primarily used for structural analysis of larger molecules, CD can be used as a detector for HPLC, providing chiral-specific detection and confirmation of enantiomeric identity without needing to fully separate the peaks. nih.gov

Derivatization Strategy: In some cases, if direct separation on a CSP is difficult, the enantiomeric mixture can be reacted with a pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. tcichemicals.comchiralpedia.com After separation, the relative quantities of the diastereomers reflect the original enantiomeric composition of the analyte.

Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 5 Hexenoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to compute molecular properties such as energies, geometries, and orbital distributions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For 2,2-Dimethyl-5-hexenoic acid, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond (C5=C6) and the non-bonding lone pair orbitals of the oxygen atoms in the carboxylic acid group. The LUMO would likely be the corresponding π* antibonding orbital of the C=C and C=O double bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

FMO theory can predict the regioselectivity and stereoselectivity of various reactions. For instance, in an electrophilic addition to the double bond, the electrophile would preferentially attack the carbon atom with the largest HOMO coefficient. In a pericyclic reaction like a Diels-Alder cycloaddition, the symmetry and overlap of the frontier orbitals of the diene and dienophile determine whether the reaction is thermally or photochemically allowed. wikipedia.org

Illustrative FMO Data for this compound This table presents hypothetical data calculated at a representative level of theory (e.g., B3LYP/6-31G) to illustrate the insights gained from FMO analysis.*

| Parameter | Calculated Value (Hypothetical) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability (nucleophilicity). |

| LUMO Energy | +1.2 eV | Indicates the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | A relatively large gap suggests high kinetic stability. |

| Location of HOMO | Primarily on the C5=C6 π-bond | Site of reaction for electrophilic attack. |

| Location of LUMO | Primarily on the C=O π*-orbital | Site of reaction for nucleophilic attack on the carboxyl group. |

To fully understand a chemical reaction's mechanism, it is crucial to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of a transition state and calculate its energy, which corresponds to the activation energy (Ea) of the reaction.

For this compound, TS modeling could be used to investigate various transformations. For example, in an intramolecular cyclization reaction, different potential pathways (e.g., leading to five- or six-membered rings) could be modeled. By comparing the calculated activation energies for each path, the most favorable mechanism can be identified. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

Illustrative Transition State Data for a Hypothetical Reaction This table shows hypothetical activation energies for two competing pathways of an intramolecular reaction of this compound, demonstrating how TS modeling can predict the likely product.

| Reaction Pathway | Calculated Activation Energy (Ea) (Hypothetical) | Predicted Outcome |

|---|---|---|

| Pathway A: 5-exo-trig cyclization | 25 kcal/mol | Kinetically favored pathway due to lower activation energy. |

| Pathway B: 6-endo-trig cyclization | 35 kcal/mol | Kinetically disfavored pathway. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD provides a detailed view of molecular flexibility and dynamics. nih.gov

For this compound, MD simulations are invaluable for performing conformational analysis. researchgate.netnih.gov The molecule possesses several rotatable bonds, leading to a complex landscape of possible three-dimensional shapes (conformers). MD simulations can explore this landscape to identify the most stable, low-energy conformers and the energy barriers between them. This is crucial as the molecule's shape dictates how it interacts with other molecules, such as biological receptors. nih.gov

Furthermore, MD simulations are extensively used to study ligand binding. biorxiv.orgnih.gov By placing this compound in a simulation box with a target protein and solvent, MD can model the binding process at an atomic level. These simulations can predict the preferred binding pose, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Illustrative Conformational Analysis Data This table presents hypothetical results from an MD simulation in an aqueous environment, identifying the most populated conformational clusters of this compound.

| Conformer Cluster | Relative Population (%) (Hypothetical) | Key Dihedral Angle (C3-C4-C5-C6) (Hypothetical) | Description |

|---|---|---|---|

| 1 | 65% | ~180° (anti) | Extended, linear-like conformation. |

| 2 | 25% | ~60° (gauche) | Folded conformation. |

| 3 | 10% | ~-60° (gauche) | Alternative folded conformation. |

In Silico Pathway Prediction and Enzyme-Substrate Interactions

In silico tools can predict how a small molecule like this compound might be metabolized or how it could interact with various enzymes. nih.gov This is often achieved through molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrug.nl

By docking this compound against a panel of metabolic enzymes (such as Cytochrome P450s or fatty acid synthases), researchers can generate hypotheses about its potential metabolic fate. The docking score, an estimation of binding affinity, helps prioritize which enzymes are most likely to interact with the compound. Subsequent MD simulations can then be used to refine these docked poses and assess the stability of the enzyme-substrate complex. nih.gov This approach is instrumental in early-stage drug discovery and toxicology assessments.

Illustrative Enzyme Docking Scores This table provides hypothetical docking scores for this compound against several classes of enzymes, suggesting potential biological interactions.

| Enzyme Target (Hypothetical) | Docking Score (kcal/mol) (Hypothetical) | Predicted Interaction |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | -7.8 | Strong potential for binding and inhibition/metabolism. |

| Cyclooxygenase-2 (COX-2) | -6.5 | Moderate potential for binding. |

| Cytochrome P450 3A4 (CYP3A4) | -5.2 | Weaker potential for binding. |

Machine Learning Applications in Predicting Reactivity and Selectivity

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry. cmu.edunih.gov By training algorithms on vast datasets of known chemical reactions and molecular properties, ML models can learn complex structure-activity relationships and make rapid predictions for new molecules. chemrxiv.orgnih.govchemrxiv.org

For this compound, ML models could be applied to predict a wide range of properties. For instance, a model trained on reaction data could predict the yield or regioselectivity of a specific transformation under various conditions (e.g., different catalysts, solvents, or temperatures). Quantitative Structure-Activity Relationship (QSAR) models could predict biological activity or toxicity based on calculated molecular descriptors. These descriptors are numerical representations of the molecule's chemical and physical properties. The advantage of ML is its ability to make predictions orders of magnitude faster than traditional quantum chemical or MD methods, making it ideal for high-throughput virtual screening. cmu.educhemrxiv.org

Illustrative Molecular Descriptors for an ML Model This table lists some common molecular descriptors that could be calculated for this compound and used as input for a machine learning model to predict its properties.

| Descriptor Type | Descriptor Name | Value (Illustrative) |

|---|---|---|

| Physicochemical | Molecular Weight | 142.20 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.5 |

| Quantum Chemical | HOMO-LUMO Gap | 7.7 eV |

Applications and Emerging Roles of 2,2 Dimethyl 5 Hexenoic Acid in Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

Precursor for Bioactive Molecules and Pharmaceuticals

Building Block for Polymer and Material Science Applications

Similarly, the application of 2,2-Dimethyl-5-hexenoic acid as a monomer or significant building block in polymer and material science is not well-documented in publicly accessible research. The presence of both a polymerizable olefin and a functional carboxylic acid group suggests theoretical potential for creating functional polymers; however, specific studies on the polymerization of this compound or its incorporation into advanced materials have not been identified.

Strategies for Derivatization Towards Specific Target Molecules

Synthesis of Lactones and Cyclic Ethers from the Olefinic Acid

General methodologies for the synthesis of lactones from unsaturated carboxylic acids, such as halolactonization or acid-catalyzed intramolecular cyclization, are well-established in organic chemistry. However, specific research articles detailing the application of these methods to this compound to form the corresponding lactones or cyclic ethers, along with characterization data and reaction yields, are not available. The gem-dimethyl substitution at the α-position would be expected to influence the kinetics and stereochemical outcome of such cyclizations, but dedicated studies on this substrate are absent from the literature.

Preparation of Specialty Esters and Amides

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry, with numerous established protocols. These include Fischer esterification, DCC/DMAP coupling for amides, and many other catalytic methods. While it can be inferred that this compound can be converted to a variety of esters and amides, there is no specific body of research focused on the preparation of "specialty" esters and amides from this starting material that highlights unique properties or applications.

Advanced Catalysis Utilizing this compound as a Substrate or Ligand

Investigations into the use of this compound in advanced catalysis have not yielded specific findings. There are no readily available studies where this compound is used as a specific substrate to probe catalytic mechanisms or as a ligand in the design of novel metal complexes for catalysis. The electronic and steric properties imparted by the gem-dimethyl group and the terminal olefin could make it an interesting candidate for such studies, but this potential does not appear to have been explored in the published literature.

Future Directions and Challenges in 2,2 Dimethyl 5 Hexenoic Acid Research

Development of Novel Stereoselective Methodologies

A primary challenge in the study of 2,2-Dimethyl-5-hexenoic acid is the absence of established stereoselective methodologies for its synthesis. As a chiral molecule, separating and producing specific enantiomers is crucial for any potential applications, particularly in pharmacology. Future research efforts would need to focus on developing such methods.

Challenges and Opportunities:

Asymmetric Synthesis: The development of catalytic asymmetric methods is a significant area of interest for chiral carboxylic acids. nih.gov For α,α-disubstituted carboxylic acids like this compound, this is particularly challenging. Future work could explore organocatalysis or transition-metal catalysis to achieve high enantioselectivity. nih.govsynthiaonline.com

Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing chiral compounds. psu.edumdpi.comresearchgate.net Research into identifying or engineering enzymes, such as lipases or esterases, could provide a viable route to enantiomerically pure this compound. sciencedaily.comchemrxiv.org

Chiral Auxiliaries: While a more traditional approach, the use of chiral auxiliaries could be an initial strategy to resolve racemic mixtures and obtain pure enantiomers for further study.

A recent breakthrough in synthetic chemistry has been the development of methods for constructing "gamma chiral centers" on carboxylic acids, which could be relevant for the future synthesis of complex derivatives of this compound. nih.govmdpi.com

Exploration of Untapped Biological Activities and Metabolic Pathways

Currently, there is no available data on the biological activities or metabolic pathways of this compound. This represents a significant knowledge gap and a key area for future investigation.

Challenges and Opportunities:

Screening for Bioactivity: A crucial first step would be to synthesize the compound and screen it for various biological activities. Given its structure as a fatty acid analogue, initial screenings could focus on antimicrobial, anti-inflammatory, or anticancer properties.

Metabolic Studies: Once a biological activity is identified, subsequent research would be needed to understand its metabolic fate within biological systems. This would involve in vitro and in vivo studies to identify metabolic products and pathways. For instance, studies on the metabolic pathways of other unsaturated fatty acids could provide a starting point for hypotheses. nih.gov

Structure-Activity Relationship (SAR): The gem-dimethyl group at the α-position is a key structural feature. Future research could synthesize analogues to understand the structure-activity relationship and the role of this specific substitution pattern in any observed biological effects.

Integration of Artificial Intelligence and Robotics in Synthetic Approaches

The application of artificial intelligence (AI) and robotics in chemical synthesis is a rapidly growing field that could significantly accelerate the development of synthetic routes for this compound. synthiaonline.comsciencedaily.com

Challenges and Opportunities:

AI-Driven Synthesis Planning: AI tools can analyze vast amounts of chemical literature to propose novel synthetic pathways. synthiaonline.com As more data on the synthesis of similar α,α-disubstituted carboxylic acids becomes available, these tools could be leveraged to design efficient routes to this compound.

Robotic Automation: Automated synthesis platforms can perform reactions with high precision and throughput, which would be invaluable for optimizing reaction conditions for any newly developed stereoselective methods. sciencedaily.com These robotic systems can work around the clock, significantly speeding up the research and development process. sciencedaily.com

Autonomous Discovery: The ultimate goal is to create autonomous systems that can design, execute, and optimize chemical reactions with minimal human intervention. synthiaonline.com While this is a long-term vision, the foundational technologies are being developed and could one day be applied to the synthesis of molecules like this compound. epa.gov

Sustainable Production and Environmental Considerations

Developing sustainable and environmentally friendly methods for the production of specialty chemicals is of increasing importance. For this compound, this would involve considering the entire lifecycle of the compound, from starting materials to final product.

Challenges and Opportunities:

Green Chemistry Principles: Future synthetic routes should be designed with the principles of green chemistry in mind. This includes using renewable feedstocks, minimizing waste, and avoiding hazardous reagents and solvents.

Renewable Starting Materials: Investigation into the synthesis of this compound from bio-based starting materials would be a key aspect of sustainable production. For example, research into the bio-based production of adipic acid from related hexenoic acid derivatives highlights potential pathways.

Biodegradability: An important environmental consideration is the biodegradability of the final compound. Future studies should assess the environmental fate of this compound to ensure it does not persist in the environment.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2,2-Dimethyl-5-hexenoic acid?

- Methodological Answer : Synthesis routes can leverage retrosynthetic analysis tools (e.g., AI-driven platforms like Template_relevance Pistachio or Reaxys) to identify feasible pathways. A plausible approach involves:

- Step 1 : Formation of the hexenoic acid backbone via Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond.

- Step 2 : Introduction of dimethyl groups at the 2-position using Grignard reagents or alkylation of a ketone intermediate.

- Purification : Utilize reversed-phase HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) to isolate the target compound, ensuring ≥98% purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Based on analogous carboxylic acids (e.g., 5(Z)-Dodecenoic acid):

- Storage : Keep containers tightly closed in a cool, ventilated area away from ignition sources (flammability class GHS02) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS07) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite), followed by disposal as hazardous waste .

Q. Which analytical techniques are standard for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution NMR (¹H/¹³C) to verify the double bond geometry (cis/trans) and dimethyl substitution. Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .

- Purity Assessment : LC-MS with UV detection (210–254 nm) or GC-MS for volatile derivatives. Validate using certified reference standards .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalytic Strategies : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or Michael additions to control stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance enantiomeric excess by stabilizing transition states.

- Validation : Monitor reaction progress via chiral HPLC (e.g., CHIRALPAK® columns) and compare retention times with enantiomerically pure standards .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, and X-ray crystallography) to resolve ambiguities. For example, NOESY can clarify spatial proximity of dimethyl groups and the double bond.

- Computational Aids : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Tools like Gaussian or ORCA are recommended .

- Peer Consultation : Share raw data with collaborative platforms (e.g., PubChem) for community verification .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C during exothermic steps (e.g., Grignard additions) to prevent dimerization.

- Protecting Groups : Temporarily protect the carboxylic acid moiety (e.g., as a methyl ester) to avoid unwanted nucleophilic attacks.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities, then adjust stoichiometry or catalysts (e.g., switch from Pd/C to Pd(OAc)₂ for cleaner coupling) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.